

Application Note: Kinetic Profiling of Cathepsin C using H-Ser-Tyr-AMC Hydrate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *H-Ser-tyr-amc hydrate*

Cat. No.: *B1648061*

[Get Quote](#)

Target Audience: Researchers, biochemists, and drug development professionals specializing in protease kinetics and inhibitor screening.

Mechanistic Causality of Ser-Tyr-AMC Hydrolysis

Cathepsin C (Dipeptidyl Peptidase I, DPPI) is a lysosomal cysteine protease responsible for the sequential removal of dipeptides from the N-termini of target proteins. It plays a critical role in activating serine proteases in inflammatory cells, making it a high-value target for therapeutic intervention in inflammatory and autoimmune diseases.

To accurately measure Cathepsin C activity and screen potential inhibitors, researchers rely on fluorogenic substrates like **H-Ser-Tyr-AMC hydrate** (CAS: 207735-67-9). The substrate consists of the dipeptide Serine-Tyrosine conjugated via an amide bond to 7-amino-4-methylcoumarin (AMC).

The choice of the Ser-Tyr substituent is highly deliberate. According to comprehensive kinetic studies by , the hydrolysis of H-Ser-Tyr-AMC by Cathepsin C occurs via a two-step acylation-deacylation mechanism driven by the Cys234-His catalytic dyad. For this specific substrate, the acylation rate (k_{ac}) is nearly 30-fold faster than the deacylation rate (k_{dac}). Consequently, the

enzyme exhibits a rapid pre-steady-state "burst" of AMC release, followed by a slower, steady-state turnover limited entirely by the hydrolysis of the acyl-enzyme intermediate.



[Click to download full resolution via product page](#)

Fig 1: Catalytic mechanism of Cathepsin C hydrolyzing H-Ser-Tyr-AMC.

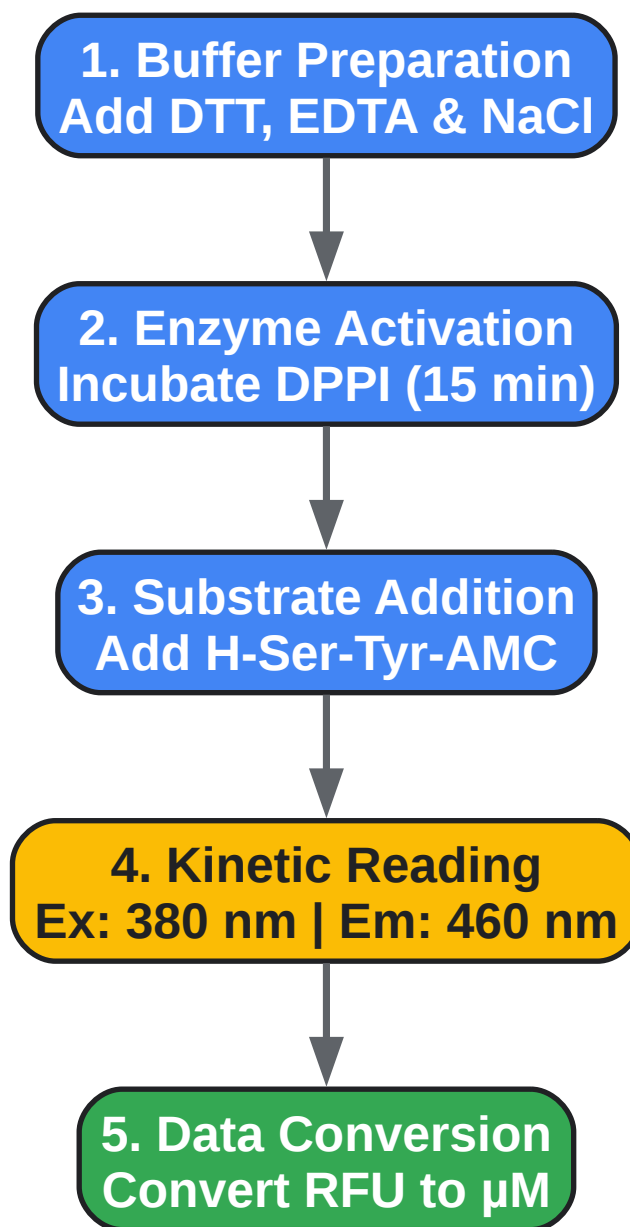
Quantitative Kinetic Parameters

Understanding the baseline kinetic parameters of H-Ser-Tyr-AMC is essential for validating your assay system. Variations from these benchmark values often indicate inactive enzyme fractions, degraded substrate, or suboptimal buffer conditions. The data below synthesizes findings from and.

Kinetic Parameter	Benchmark Value	Mechanistic Significance
k _{cat} (Turnover Number)	13.92 ± 0.001 s ⁻¹	Reflects the overall steady-state reaction rate. Because k _{ac} ≫ k _{dac} , k _{cat} is effectively equal to the deacylation rate.
k _{ac} (Acylation Rate)	397 ± 5 s ⁻¹	Extremely rapid nucleophilic attack by Cys234 thiolate. Measurable only via stopped-flow transient kinetics.
k _{dac} (Deacylation Rate)	13.95 ± 0.013 s ⁻¹	The rate-limiting step; dictates the steady-state linear fluorescence increase observed in standard microplate readers.
k _{cat} /K _m (Efficiency)	5.3 ± 0.5 μM ⁻¹ s ⁻¹	High catalytic efficiency indicates that H-Ser-Tyr-AMC is a highly specific and sensitive probe for Cathepsin C.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your kinetic data, the assay must be designed as a self-validating system. This means embedding controls that independently verify enzyme health, substrate integrity, and optical linearity.



[Click to download full resolution via product page](#)

Fig 2: Self-validating experimental workflow for steady-state kinetic measurement.

Reagent Preparation & Causality

- Assay Buffer: 50 mM Sodium Acetate, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.
 - Causality: Cathepsin C is a lysosomal enzyme, requiring an acidic pH. NaCl is strictly required because Cathepsin C is a halide-dependent protease; without chloride ions, the enzyme loses its active conformation. EDTA chelates trace heavy metals that oxidize

thiols, while DTT ensures the active-site Cys234 remains in its reduced, nucleophilic thiolate state.

- Substrate Stock: 10 mM **H-Ser-Tyr-AMC hydrate** in 100% anhydrous DMSO.
 - Causality: The hydrate form improves shelf stability. However, when calculating molarity, you must account for the water molecule in the molecular weight. Keep final assay DMSO concentration $\leq 5\%$ to prevent enzyme denaturation.

Step-by-Step Execution

- Enzyme Activation: Dilute Cathepsin C to a 2X working concentration (e.g., 200 nM) in the Assay Buffer. Incubate at 37°C for 15 minutes. Do not skip this step; the Cys234 residue must be fully reduced prior to substrate exposure.
- Substrate Dilution: Prepare a 2X working concentration of H-Ser-Tyr-AMC (e.g., 20 μM to 200 μM) in Assay Buffer.
- Reaction Initiation: In a black, flat-bottom 96-well microplate, add 50 μL of the activated enzyme to 50 μL of the substrate solution (Final Volume = 100 μL ; Final Enzyme = 100 nM).
- Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure fluorescence continuously for 10–15 minutes using Excitation: 380 nm and Emission: 460 nm.
- Initial Velocity Extraction: Plot Relative Fluorescence Units (RFU) against time (seconds). Extract the slope of the linear portion of the curve to obtain the initial velocity (v_0) in RFU/s.

System Validation & Quality Control

To elevate this protocol from a simple procedure to a robust analytical system, you must implement the following controls:

- The AMC Standard Curve (Crucial for k_{cat} calculation): RFU is an arbitrary unit dependent on your specific instrument's gain settings. To calculate true kinetic parameters, you must generate a standard curve using free 7-amino-4-methylcoumarin (AMC). Plot RFU vs. [AMC] (μM) to derive a conversion factor (C_f , in RFU/ μM). Divide your v_0 (RFU/s) by C_f to get velocity in $\mu\text{M/s}$.

- Inner Filter Effect (IFE) Correction: At high substrate concentrations (>50 μM), un-cleaved H-Ser-Tyr-AMC can absorb the excitation light, artificially lowering the emission signal of the cleaved AMC. Validate linearity by spiking a known concentration of free AMC into high-concentration substrate wells.
- Background Hydrolysis Control: Always run a "Substrate + Buffer" well (no enzyme). H-Ser-Tyr-AMC is generally stable, but trace impurities or high pH can cause spontaneous hydrolysis. Subtract this background slope from your enzyme reaction slopes.

References

- Schneck, J. L., et al. "Chemical Mechanism of a Cysteine Protease, Cathepsin C, As Revealed by Integration of both Steady-State and Pre-Steady-State Solvent Kinetic Isotope Effects." *Biochemistry* 47.33 (2008): 8697-8710. URL:[[Link](#)]
- Rubach, J. K., et al. "The Amino-Acid Substituents of Dipeptide Substrates of Cathepsin C Can Determine the Rate-Limiting Steps of Catalysis." *Biochemistry* 51.38 (2012): 7497-7508. URL:[[Link](#)]
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 137349449, L-Seryl-L-tyrosine 7-amido-4-methylcoumarin". URL:[[Link](#)]
- To cite this document: BenchChem. [Application Note: Kinetic Profiling of Cathepsin C using H-Ser-Tyr-AMC Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1648061/docs#application-note-kinetic-profiling-of-cathepsin-c-using-h-ser-tyr-amc-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)